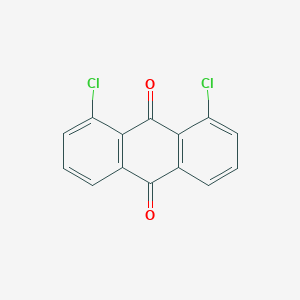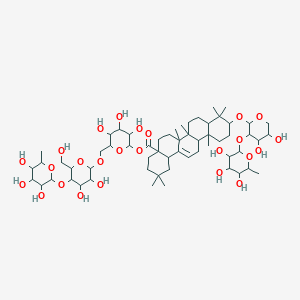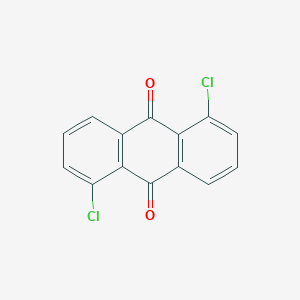
タウトマイセチン
説明
Tautomycetin (TMC) is a small molecule that is produced by a variety of bacterial species, including Streptomyces, Streptosporangium, and Actinomycetes. It has been studied for its potential therapeutic effects. TMC has been found to have a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-tumor activities. It has also been found to possess anti-inflammatory, anti-oxidant, and immunomodulatory properties. In addition, TMC has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, modulation of gene expression, and modulation of signal transduction pathways.
科学的研究の応用
免疫学:新規免疫抑制剤活性
タウトマイセチンは、広く使用されている免疫抑制剤であるシクロスポリンAよりも約100倍高い活性を示す強力な免疫抑制剤として同定されています . この著しい効力は、TMCを臓器移植拒絶の予防や自己免疫疾患の治療のための有望な候補に位置づけています。既知の他の免疫抑制剤とは異なる独自の作用機序により、免疫学における新しい治療戦略につながる可能性があります。
抗生物質研究:抗真菌特性
もともと抗真菌性抗生物質として発見されたTMCは、植物病原菌であるSclerotinia sclerotiorumに対して有効性を示しました . TMCの真菌感染症に対する闘争能力は、特に既存の抗生物質に対する耐性がますます懸念されている時代において、薬剤としての可能性を高めています。
癌研究:抗癌活性
TMCは、特にPP1、PP2A、SHP2などのタンパク質ホスファターゼの差別的阻害を通じて、抗癌活性を有することが報告されています . これらの酵素は細胞の成長と分裂に不可欠であり、TMCによるそれらの阻害は、新規の抗癌療法の開発のための経路を提供する可能性があります。
バイオエンジニアリング:経路工学
TMCの生合成には、ポリケチド系化合物の中ではユニークな直鎖状ポリケチド鎖が関与しています . TMC生合成遺伝子クラスターのエンジニアリングにより、さまざまな生物活性を持ついくつかの誘導体が生成されました。これは、バイオエンジニアリング技術を通じて新しい薬剤を創出するための可能性を開きます。
分子生物学:ポリケチド生合成の研究
ラクトン環を形成せずに直鎖状構造として生合成されるTMCは、異例であり、ユニークなポリケチドチオエステラーゼの存在を示唆しています . この経路の研究は、新しい抗生物質やその他の天然物の開発に不可欠なポリケチド生合成の理解を深めることができます。
遺伝学研究:調節遺伝子の分析
TMCの産生は、その生合成遺伝子クラスターに位置する2つの経路特異的調節遺伝子によって厳密に制御されています . これらの調節メカニズムの研究は、遺伝子発現制御に関する洞察を提供し、他の医学的に重要な天然物の収量を向上させるために適用できる可能性があります。
作用機序
Target of Action
Tautomycetin (TMC) has been identified as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) , with IC50 values as low as 0.21 nM and 0.94 nM respectively . These phosphatases play crucial roles in many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .
Mode of Action
TMC interacts with its targets (PP1 and PP2A) by inhibiting their function. This inhibition occurs through the blocking of tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in a T cell-specific manner .
Biochemical Pathways
TMC affects the pathways related to T cell activation and proliferation. It specifically blocks the tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases . This leads to the induction of apoptosis in T cells . The exact biochemical pathways affected by TMC are still under investigation.
Result of Action
The primary result of TMC’s action is the induction of apoptosis in T cells . This is achieved through the cleavage of Bcl-2, caspase-9, caspase-3, and poly(ADP-ribose) polymerase .
Action Environment
The production of TMC is influenced by environmental factors such as pH. For instance, when Streptomyces sp. CK4412, which produces TMC, is cultured at acidic pH medium, it exhibits higher TMC productivity
将来の方向性
生化学分析
Biochemical Properties
Tautomycetin is a selective inhibitor of protein phosphatase 1 . It interacts with enzymes such as protein phosphatase 1 and protein phosphatase 2A . These interactions play a crucial role in the regulation of many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .
Cellular Effects
Tautomycetin has been shown to inhibit the growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal–regulated kinase pathway . It also has potent immunosuppressive activity, inhibiting the proliferation of T cells by inhibition of IL-2 secretion .
Molecular Mechanism
Tautomycetin exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine phosphorylation of intracellular signaling molecules involved in various cellular responses such as T-cell receptor–proximal signaling . It also blocks the effective deprotonation of the substrate, and inhibits the nucleophilic attack owing to steric hindrance .
Dosage Effects in Animal Models
In animal models, Tautomycetin has shown significant immunosuppressive activity. In rats that received a heterotopic cardiac allograft, the graft survived more than 160 days, comparable to graft survival in allografted rats treated with cyclosporine A .
Metabolic Pathways
Tautomycetin is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tautomycetin involves several steps that include the coupling of two key intermediates, followed by several functional group transformations. The key intermediates are a substituted pyranone and a substituted indole. The pyranone is first alkylated and then converted to a ketone. The indole is then alkylated and coupled with the ketone intermediate. The resulting product is then subjected to several functional group transformations to yield Tautomycetin.", "Starting Materials": ["2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one", "3-(2-bromoethyl)-1H-indole", "LDA", "MeI", "NaBH4", "H2O2", "NaOH", "HCl", "NaCl", "EtOAc", "MeOH"], "Reaction": [ "Alkylation of 2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one with MeI and NaH in EtOAc to yield the alkylated pyranone intermediate", "Conversion of the alkylated pyranone intermediate to the ketone intermediate using NaBH4 and H2O2 in NaOH", "Alkylation of 3-(2-bromoethyl)-1H-indole with LDA and the ketone intermediate in THF to yield the coupled intermediate", "Hydrolysis of the coupled intermediate using HCl in MeOH to yield the acid intermediate", "Esterification of the acid intermediate with MeOH and HCl in THF to yield the methyl ester intermediate", "Reduction of the methyl ester intermediate using NaBH4 in MeOH to yield the alcohol intermediate", "Oxidation of the alcohol intermediate using NaIO4 in NaHCO3 to yield the aldehyde intermediate", "Formation of the final product Tautomycetin by cyclization of the aldehyde intermediate in the presence of NaHCO3 and H2O in MeOH" ] } | |
CAS番号 |
119757-73-2 |
分子式 |
C33H50O10 |
分子量 |
606.7 g/mol |
IUPAC名 |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
InChIキー |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
異性体SMILES |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
正規SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
ピクトグラム |
Acute Toxic |
同義語 |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Tautomycetin?
A1: Tautomycetin (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]
Q2: How does Tautomycetin interact with PP1?
A2: Tautomycetin forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.
Q3: What are the downstream effects of Tautomycetin's inhibition of PP1?
A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:
- Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
- Modulation of the Raf-1/MEK/ERK pathway: Tautomycetin has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
- Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.
Q4: What is the molecular formula and weight of Tautomycetin?
A4: Tautomycetin has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []
Q5: Are there any distinctive structural features of Tautomycetin?
A5: Yes, Tautomycetin contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.
Q6: How do structural modifications of Tautomycetin affect its activity and selectivity?
A6: Studies on Tautomycetin analogues revealed that:
- The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
- The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
- Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]
Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of Tautomycetin?
A7: While detailed PK/PD studies are limited, in silico analysis suggests that Tautomycetin exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []
Q8: What are the key findings from in vitro and in vivo studies on Tautomycetin?
A8:
- Inhibition of cell proliferation: Tautomycetin effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
- Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
- Prolongation of islet allograft survival: In a rodent model, Tautomycetin synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
- Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]
Q9: What is known about the toxicity and safety profile of Tautomycetin?
A9: Information regarding the long-term toxicity of Tautomycetin is currently limited.
Q10: Have any specific drug delivery or targeting strategies been explored for Tautomycetin?
A10: Specific drug delivery and targeting strategies for Tautomycetin are still under investigation.
Q11: How is Tautomycetin biosynthesized?
A11: Tautomycetin is a polyketide natural product synthesized by a complex biosynthetic pathway involving:
- Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
- Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
- Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []
Q12: Are there any regulatory mechanisms controlling Tautomycetin biosynthesis?
A12: Yes, several regulatory genes within the Tautomycetin biosynthetic gene cluster have been identified:
- tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
- tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
- wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.
Q13: What are the potential applications of Tautomycetin?
A13: Given its potent biological activities, Tautomycetin shows promise for various applications:
- Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
- Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)




